8-Ethyl-1,5-diazabicyclo[3.2.1]octane 8-Ethyl-1,5-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1907-93-3
VCID: VC4989671
InChI: InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3
SMILES: CCC1N2CCCN1CC2
Molecular Formula: C8H16N2
Molecular Weight: 140.23

8-Ethyl-1,5-diazabicyclo[3.2.1]octane

CAS No.: 1907-93-3

Cat. No.: VC4989671

Molecular Formula: C8H16N2

Molecular Weight: 140.23

* For research use only. Not for human or veterinary use.

8-Ethyl-1,5-diazabicyclo[3.2.1]octane - 1907-93-3

Specification

CAS No. 1907-93-3
Molecular Formula C8H16N2
Molecular Weight 140.23
IUPAC Name 8-ethyl-1,5-diazabicyclo[3.2.1]octane
Standard InChI InChI=1S/C8H16N2/c1-2-8-9-4-3-5-10(8)7-6-9/h8H,2-7H2,1H3
Standard InChI Key GFSRBWQVYIJFNL-UHFFFAOYSA-N
SMILES CCC1N2CCCN1CC2

Introduction

Structural and Molecular Characteristics

Core Bicyclic Framework

The compound’s defining feature is its 1,5-diazabicyclo[3.2.1]octane core, a seven-membered bicyclic system containing two nitrogen atoms at positions 1 and 5. The ethyl substituent at position 8 introduces steric and electronic modifications that influence reactivity and intermolecular interactions . The SMILES notation CCC1N2CCCN1CC2 precisely encodes this structure, with the ethyl group (CCC) attached to the bridgehead nitrogen .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23 g/mol
IUPAC Name8-Ethyl-1,5-diazabicyclo[3.2.1]octane
SMILESCCC1N2CCCN1CC2
InChIKeyGFSRBWQVYIJFNL-UHFFFAOYSA-N

Physicochemical Properties

Thermodynamic Parameters

The compound exhibits a boiling point of 87.0–87.2°C at 20 Torr, indicative of moderate volatility under reduced pressure . Predicted density values (1.02±0.1 g/cm³) align with typical organic amines, while its pKa (7.90±0.40) suggests weak basicity, likely protonating under physiological conditions .

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
Boiling Point87.0–87.2°C at 20 TorrExperimental
Density1.02±0.1 g/cm³Predicted
pKa7.90±0.40Predicted
SolubilityNot reported

Synthesis and Manufacturing

Industrial Production

Current suppliers including COMBI-BLOCKS (USA) and MATRIX (USA) list the compound among thousands of specialty chemicals, suggesting multi-gram to kilogram-scale synthesis capabilities . AK Scientific offers material with ≥95% purity, though chromatographic purification methods remain unspecified .

SupplierLocationPurityInventory Size
COMBI-BLOCKSUSAUnreported6,618 products
MATRIXUSAUnreported6,632 products
AK ScientificUSA95%Not disclosed

Applications and Research Utility

Pharmaceutical Intermediate

Diazabicyclooctanes are privileged structures in drug discovery, serving as rigid scaffolds for kinase inhibitors and neurotransmitter analogs . While direct biological data for 8-ethyl-1,5-diazabicyclo[3.2.1]octane are absent, its structural similarity to buprenorphine intermediates suggests potential opioid receptor modulation .

Ligand Design

The compound’s nitrogen atoms may coordinate transition metals, making it a candidate for asymmetric catalysis ligands. Such applications remain unexplored in the reviewed literature.

Future Directions

Research Gaps

Critical unknowns include:

  • Solubility profiles in pharmaceutically relevant solvents

  • Metabolic stability in vitro

  • Crystal structure for solid-state characterization

Synthetic Optimization

Developing enantioselective routes could unlock applications in chiral drug synthesis. Flow chemistry approaches may improve yield and scalability.

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